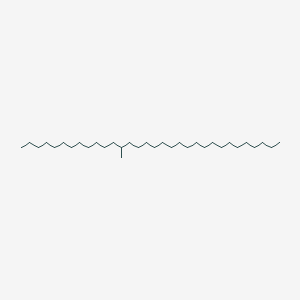
13-Methyldotriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Methyldotriacontane is a long-chain hydrocarbon with the molecular formula C33H68. It is a branched alkane, specifically a methyl-substituted dotriacontane. This compound is part of a larger class of hydrocarbons known as alkanes, which are characterized by their single bonds and saturated carbon chains. The structure of this compound includes a methyl group attached to the 13th carbon of a 32-carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methyldotriacontane typically involves the alkylation of a long-chain alkane with a methyl group. This can be achieved through various methods, including:
Friedel-Crafts Alkylation: This method involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the alkylation of a long-chain alkane with a methyl halide.
Grignard Reaction: This method involves the reaction of a long-chain alkyl halide with a methyl Grignard reagent (CH3MgBr) to form the desired methyl-substituted alkane.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of long-chain alkenes or the oligomerization of smaller alkanes followed by selective methylation. These processes are typically carried out under high pressure and temperature conditions to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions: 13-Methyldotriacontane, like other alkanes, primarily undergoes reactions such as:
Oxidation: This reaction involves the conversion of the alkane to alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or heat, leading to the formation of haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of UV light or heat.
Major Products Formed:
Oxidation: Alcohols, aldehydes, or carboxylic acids.
Substitution: Haloalkanes (e.g., 13-chlorodotriacontane).
Scientific Research Applications
13-Methyldotriacontane has various applications in scientific research, including:
Chemistry: Used as a reference standard in gas chromatography for the analysis of complex hydrocarbon mixtures.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and ability to form stable complexes with certain drugs.
Industry: Utilized in the production of lubricants and waxes due to its high molecular weight and stability.
Mechanism of Action
The mechanism of action of 13-Methyldotriacontane is primarily related to its physical properties rather than specific biochemical interactions. As a long-chain hydrocarbon, it exhibits hydrophobic characteristics, making it useful in applications requiring water repellency and stability. In biological systems, it forms part of the lipid layer that protects and insulates organisms.
Comparison with Similar Compounds
Dotriacontane: A straight-chain alkane with the formula C32H66.
2-Methyldotriacontane: A methyl-substituted dotriacontane with the methyl group on the second carbon.
10-Methyldotriacontane: Another methyl-substituted dotriacontane with the methyl group on the tenth carbon.
Uniqueness: 13-Methyldotriacontane is unique due to the specific position of its methyl group, which can influence its physical properties and reactivity compared to other methyl-substituted dotriacontanes. This positional isomerism can affect its melting point, boiling point, and solubility, making it suitable for specific applications where these properties are critical.
Properties
CAS No. |
35857-54-6 |
|---|---|
Molecular Formula |
C33H68 |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
13-methyldotriacontane |
InChI |
InChI=1S/C33H68/c1-4-6-8-10-12-14-16-17-18-19-20-21-22-24-26-28-30-32-33(3)31-29-27-25-23-15-13-11-9-7-5-2/h33H,4-32H2,1-3H3 |
InChI Key |
KDIOBJDKGGLUPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


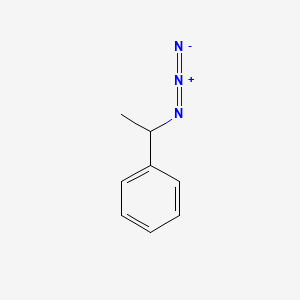
![[Hydroxy(methoxy)phosphoryl]carbamic acid](/img/structure/B14687420.png)
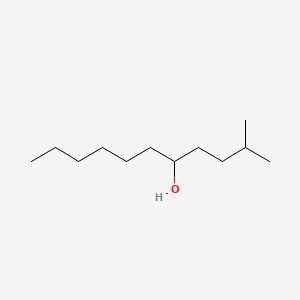
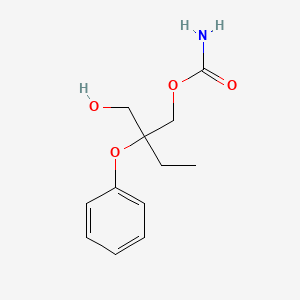
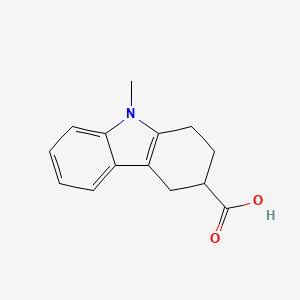

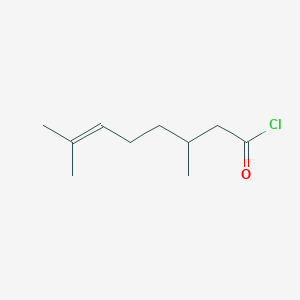
![Naphthalene, 1-[(phenylmethyl)seleno]-](/img/structure/B14687455.png)
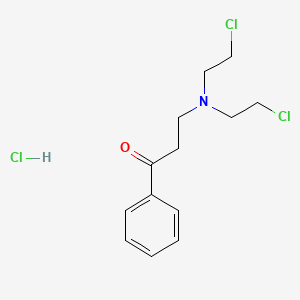
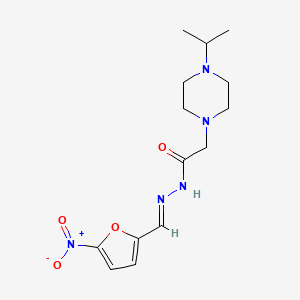
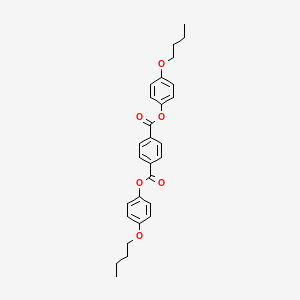
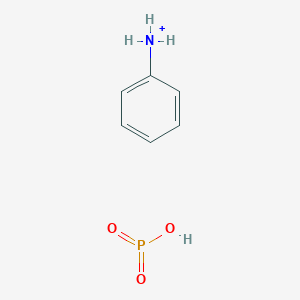

![[1-(3,4-Dimethoxy-phenyl)-3-hydroxymethyl-6,7-dimethoxy-naphthalen-2-yl]-methanol](/img/structure/B14687509.png)
